
3,4,5,6-Tetrahydrophthalic acid
Overview
Description
3,4,5,6-Tetrahydrophthalic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of phthalic acid and is characterized by the presence of a cyclohexene ring with two carboxylic acid groups. This compound is known for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydrophthalic acid can be synthesized through the hydrogenation of phthalic anhydride. The process involves the use of a catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows: [ \text{C}_8\text{H}_4\text{O}_3 + 2\text{H}_2 \rightarrow \text{C}_8\text{H}_8\text{O}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced via the Diels-Alder reaction between maleic anhydride and butadiene, followed by hydrolysis of the resulting anhydride. This method is favored due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrophthalic anhydride.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as phthalic acid.
Reduction: Tetrahydrophthalic anhydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
THPA serves as a versatile building block in organic synthesis. It can be utilized in the following ways:
- Synthesis of Complex Molecules : THPA is employed in the construction of more complex organic molecules through various reactions such as oxidation and substitution.
- Catalysis : It can act as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations.
Biological Research
Research into THPA's biological activities has revealed potential interactions with biomolecules:
- Enzyme Modulation : Studies have shown that THPA can modify enzyme activity. For instance, it was found to affect glutamate dehydrogenase activity, leading to a loss of enzymatic function while increasing the protein's negative charge .
- Therapeutic Applications : Investigations are ongoing to explore THPA's potential therapeutic benefits, particularly in drug development and modification.
Industrial Applications
In industrial settings, THPA is valued for its chemical stability and reactivity:
- Production of Resins and Coatings : THPA is used in formulating resins and coatings due to its favorable properties.
- Adhesives : Its chemical characteristics make it suitable for use in adhesives, enhancing bonding strength and durability.
Environmental Applications
THPA derivatives are being explored for their potential use in environmental applications:
- Biodegradable Materials : Research is focusing on utilizing THPA in the development of biodegradable plastics and materials that reduce environmental impact.
Case Study 1: Enzyme Modification
A significant study investigated the effects of THPA on glutamate dehydrogenase. The results indicated that modification with THPA led to a rapid loss of enzymatic activity at room temperature while altering the protein's charge characteristics. This finding has implications for understanding enzyme behavior and developing enzyme inhibitors .
Case Study 2: Industrial Application in Adhesives
Another research project focused on the application of THPA in adhesive formulations. The study demonstrated that adhesives incorporating THPA exhibited improved bonding strength compared to traditional formulations. This enhancement is attributed to THPA's unique reactivity profile and stability under various conditions .
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydrophthalic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phthalic acid: Similar in structure but lacks the cyclohexene ring.
Maleic acid: Contains a similar carboxylic acid functionality but differs in the overall structure.
Succinic acid: Another dicarboxylic acid with a simpler structure.
Uniqueness: 3,4,5,6-Tetrahydrophthalic acid is unique due to its cyclohexene ring structure, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids. This uniqueness makes it valuable in specific industrial and research applications.
Biological Activity
3,4,5,6-Tetrahydrophthalic acid (THPA) is an organic compound with the molecular formula C8H10O4. It is a derivative of phthalic acid characterized by a cyclohexene ring containing two carboxylic acid groups. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and industrial processes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The precise pathways involved depend on the biological context in which THPA is studied. Research indicates that it may influence cellular signaling pathways and enzyme activities, although detailed mechanisms remain under investigation.
Case Studies and Research Findings
- Modification of Enzymatic Activity : A study demonstrated that modification of glutamate dehydrogenase with THPA resulted in a progressive loss of enzymatic activity and an increase in the negative charge of the protein. This suggests that THPA can alter protein function through structural modifications .
- Respiratory Sensitization : In a study assessing respiratory sensitization, exposure to related compounds showed effects consistent with allergic responses in guinea pigs. Although specific data on THPA is limited, these findings raise concerns regarding the potential for similar reactions upon exposure .
- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of THPA in various medical contexts. Its unique structure may provide avenues for developing new pharmaceuticals targeting specific diseases or conditions.
Comparative Analysis with Similar Compounds
Compound | Structure Type | Notable Biological Activity |
---|---|---|
This compound | Cyclohexene derivative | Modulates enzyme activity; potential therapeutic uses |
Phthalic Acid | Aromatic dicarboxylic acid | Used in plasticizers; less biological activity compared to THPA |
Maleic Acid | Unsaturated dicarboxylic acid | Known for herbicidal properties; different reactivity profile |
Succinic Acid | Saturated dicarboxylic acid | Basic building block in metabolism; simpler structure |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing high-purity THPA, and how can reaction conditions be optimized?
- Methodological Answer : THPA synthesis typically involves Diels-Alder reactions between maleic anhydride and conjugated dienes (e.g., 1,3-butadiene). Key parameters include:
- Temperature control : Maintain 80–100°C to avoid side reactions like polymerization .
- Solvent selection : Use aprotic solvents (e.g., toluene) to stabilize intermediates .
- Catalyst optimization : Lewis acids like ZnCl₂ improve regioselectivity and yield .
Purity (>95%) is confirmed via melting point analysis (69–73°C) and HPLC with UV detection at 210 nm .
Q. How can THPA’s structural and thermal properties be characterized for material science applications?
- Methodological Answer :
- Structural analysis : Use FT-IR to identify anhydride carbonyl peaks at 1850 cm⁻¹ and 1775 cm⁻¹. NMR (¹³C and ¹H) confirms cyclohexene ring geometry and anhydride functionality .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting enthalpy of 2.839 kcal/mol and decomposition onset at 180°C. Thermogravimetric analysis (TGA) under nitrogen quantifies weight loss due to sublimation .
Q. What are the challenges in quantifying THPA in complex mixtures, and which analytical methods are most reliable?
- Methodological Answer : THPA’s reactivity with water complicates quantification. Recommended approaches:
- Derivatization : React with methanol to form stable methyl esters, analyzed via GC-MS with a DB-5 column .
- HPLC with RI detection : Use a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to resolve THPA from hydrolysis products .
Calibration curves (R² > 0.99) must account for matrix effects in biological or polymeric samples .
Advanced Research Questions
Q. How does THPA modulate enzyme activity, and what experimental designs are suitable for studying its effects on glutamate dehydrogenase (GDH)?
- Methodological Answer : THPA inactivates GDH by modifying lysine residues, altering protein charge and conformation. Key steps:
- Kinetic assays : Monitor NAD⁺ reduction at 340 nm to track activity loss over time (t½ ~10 min at pH 8.0, 25°C) .
- Structural analysis : Use circular dichroism (CD) to detect α-helix-to-β-sheet transitions post-modification .
- Charge shift electrophoresis : Confirm increased negative charge via SDS-PAGE at pH 8.5 .
Q. What computational strategies predict THPA’s biological activity, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate THPA binding to DNMT3B (PDB: 4U5T). The lowest binding energy (-6.16 kcal/mol) suggests affinity for the catalytic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- Validation : Compare inhibition of DNMT3B activity (via methylation-specific PCR) with docking scores .
Q. How can discrepancies in reported thermodynamic data (e.g., melting points) for THPA be resolved?
- Methodological Answer : Variations in melting points (69–73°C vs. 74°C in some literature) arise from impurities or polymorphism. Mitigation strategies:
- Recrystallization : Purify THPA from ethyl acetate/hexane mixtures .
- Dynamic DSC : Heating rates of 5°C/min minimize kinetic artifacts .
- XRD : Confirm crystalline phase consistency .
Q. What role does THPA play in synthesizing advanced polymers, and how can cross-linking efficiency be optimized?
- Methodological Answer : THPA is a precursor for epoxy resins. Optimization involves:
- Stoichiometry : Use a 1:1 molar ratio of THPA to epichlorohydrin with NaOH catalysis .
- Curing kinetics : Monitor gel time via rheometry; 1% BF₃·MEA catalyst reduces curing temperature to 120°C .
- Mechanical testing : Tensile strength (>60 MPa) and glass transition temperature (Tg ~150°C) are benchmark metrics .
Q. Methodological Considerations
Q. What protocols ensure safe handling of THPA in laboratory settings?
- Answer : THPA is hygroscopic and reacts exothermically with water. Safety measures include:
- Storage : Desiccate at 4°C under argon .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Spill management : Neutralize with sodium bicarbonate before disposal .
Q. How can THPA’s environmental impact be assessed in biodegradation studies?
- Answer : Use OECD 301F respirometry to measure CO₂ evolution. THPA shows 40% mineralization in 28 days with Pseudomonas spp. Bioassays (e.g., Daphnia magna LC₅₀ >100 mg/L) confirm low acute toxicity .
Properties
IUPAC Name |
cyclohexene-1,2-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDHBDMSHIXOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921878 | |
Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-08-5, 29965-78-4, 115959-69-8 | |
Record name | 1-Cyclohexene-1,2-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrahydrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene-1,2-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrahydrophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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